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molecular formula C8H6BrNOS B1280375 2-Bromo-6-methoxybenzothiazole CAS No. 2941-58-4

2-Bromo-6-methoxybenzothiazole

Cat. No. B1280375
M. Wt: 244.11 g/mol
InChI Key: YNONWDJSSPJFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05631268

Procedure details

[(2-(6-Methoxybenzothiazolyl))carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester ##STR32## Slurry 2-amino-6-methoxybenzothiazole (0.255 mol) in water (325 mL), heat to reflux and add 48% hydrobromic acid (130 mL). Maintain at reflux for 20 minutes, cool to 0° C. and add a solution of sodium nitrite (17.56 g, 0.255 mol) in water (90 mL), maintaining a temperature of 0° C. Stir at 0° C. for 15 minutes and add by dropwise addition (while keeping cold) to a rapidly stirring mixture of copper (I) bromide (42.03 g,0.293 mol) in 48% hydrobromic acid (86 mL) and water (225 mL). Stir at room temperature for 20 minutes. Allow to stand overnight, extract into methylene chloride and dry (MgSO4). Evaporate the solvent in vacuo and purify by chromatography to give 2-bromo-6-methoxybenzothiazole.
[Compound]
Name
[(2-(6-Methoxybenzothiazolyl))carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.255 mol
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
17.56 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Name
copper (I) bromide
Quantity
42.03 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.N([O-])=O.[Na+].[BrH:17]>O.[Cu]Br>[Br:17][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
[(2-(6-Methoxybenzothiazolyl))carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.255 mol
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
325 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.56 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
86 mL
Type
reactant
Smiles
Br
Name
Quantity
225 mL
Type
solvent
Smiles
O
Name
copper (I) bromide
Quantity
42.03 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Maintain
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of 0° C
ADDITION
Type
ADDITION
Details
add by dropwise addition (while keeping cold) to
STIRRING
Type
STIRRING
Details
a rapidly stirring
STIRRING
Type
STIRRING
Details
Stir at room temperature for 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
Allow to stand overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extract into methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify by chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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